molecular formula C17H25ClN2O3 B13868575 Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13868575
M. Wt: 340.8 g/mol
InChI Key: IGVOTHMQWDJHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl ester group, and a phenoxy moiety substituted with an amino and a chlorine group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 5-amino-2-chlorophenol with a suitable alkylating agent to introduce the phenoxy group. This intermediate is then reacted with piperidine-1-carboxylate under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The chlorine group can be reduced to form dechlorinated products.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate stands out due to its specific substitution pattern on the phenoxy ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

tert-butyl 4-[(5-amino-2-chlorophenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3

InChI Key

IGVOTHMQWDJHDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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